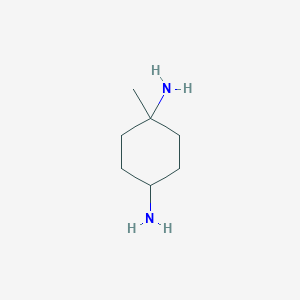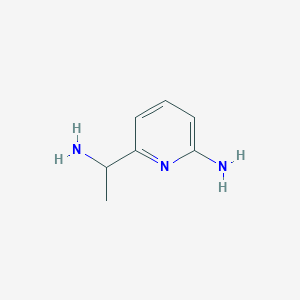
6-(1-Aminoethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-Aminoethyl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an aminoethyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Aminoethyl)pyridin-2-amine typically involves the reduction of 2-(cyanomethyl)pyridine using sodium borohydride in the presence of aluminum chloride. The reaction is carried out in an ether solvent at room temperature for several hours. The resulting product is then extracted using hot isopropyl ether and purified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction reaction, but with optimized reaction conditions and equipment to ensure efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1-Aminoethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced further to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as bromine and chlorine are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, oxides, and reduced amine compounds .
Applications De Recherche Scientifique
6-(1-Aminoethyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 6-(1-Aminoethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit calcium sensitization, affecting smooth muscle relaxation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Aminoethyl)pyridine: A similar compound with an aminoethyl group attached to the pyridine ring.
2-Pyridylethylamine: Another related compound with similar structural features.
Uniqueness
6-(1-Aminoethyl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C7H11N3 |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
6-(1-aminoethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H11N3/c1-5(8)6-3-2-4-7(9)10-6/h2-5H,8H2,1H3,(H2,9,10) |
Clé InChI |
QLXUFEACGXTPSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC(=CC=C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NE)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12843245.png)

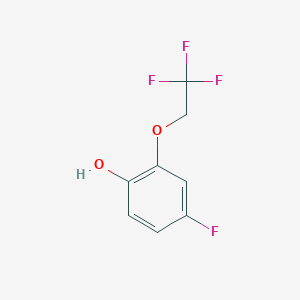

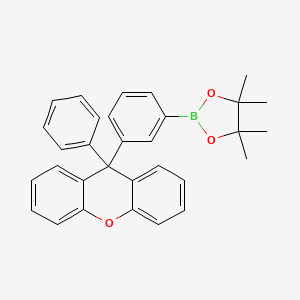
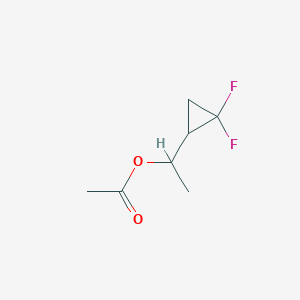
![Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B12843279.png)
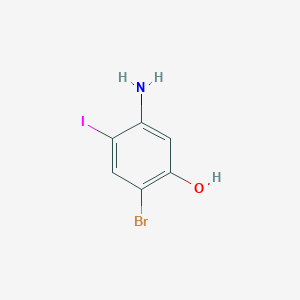
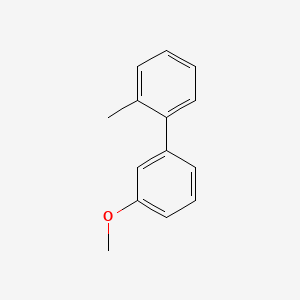

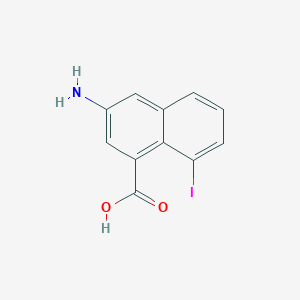
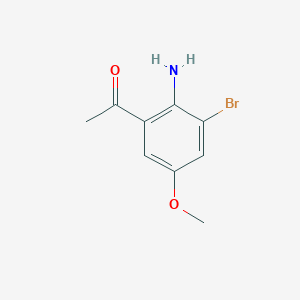
![(1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One](/img/structure/B12843295.png)
